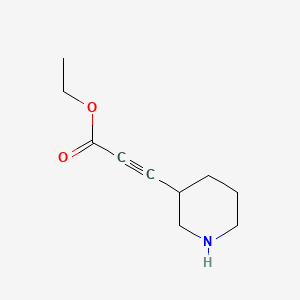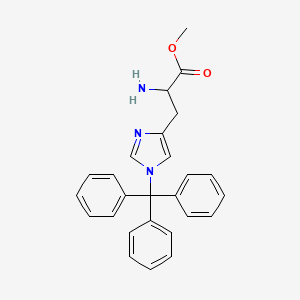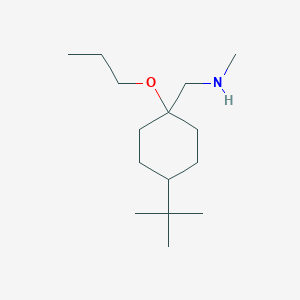
(1R,2R,3S)-3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3S)-3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol is a chiral cyclobutane derivative with a unique structure that includes an amino group, a hydroxyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S)-3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Formation: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction of alkenes.
Amino Group Introduction: The amino group can be introduced via amination reactions, such as reductive amination.
Pyrazole Ring Attachment: The pyrazole ring can be attached through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the cyclobutane ring.
Substitution: The amino group and hydroxyl group can participate in substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified pyrazole or cyclobutane derivatives.
Substitution Products: Functionalized derivatives with various substituents.
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Studied for its reactivity and potential to form new chemical bonds.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structure and functional groups.
- May serve as a lead compound for the development of new pharmaceuticals.
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Potential applications in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (1R,2R,3S)-3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the functional groups and the overall structure of the compound.
類似化合物との比較
(1R,2R,3S)-3-Amino-2-(4-methyl-1H-pyrazol-1-yl)cyclobutan-1-ol: Unique due to its specific stereochemistry and combination of functional groups.
Cyclobutane Derivatives: Compounds with similar cyclobutane rings but different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings but different attached groups.
Uniqueness:
- The combination of a chiral cyclobutane ring, an amino group, a hydroxyl group, and a pyrazole ring makes this compound unique.
- Its specific stereochemistry and functional groups contribute to its distinct reactivity and potential applications.
特性
分子式 |
C8H13N3O |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
(1R,2R,3S)-3-amino-2-(4-methylpyrazol-1-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C8H13N3O/c1-5-3-10-11(4-5)8-6(9)2-7(8)12/h3-4,6-8,12H,2,9H2,1H3/t6-,7+,8+/m0/s1 |
InChIキー |
KDYGKJXNUZDJJP-XLPZGREQSA-N |
異性体SMILES |
CC1=CN(N=C1)[C@@H]2[C@H](C[C@H]2O)N |
正規SMILES |
CC1=CN(N=C1)C2C(CC2O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S)-2-amino-3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid hydrochloride](/img/structure/B13640207.png)
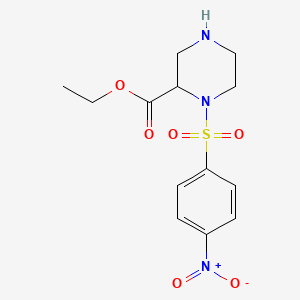
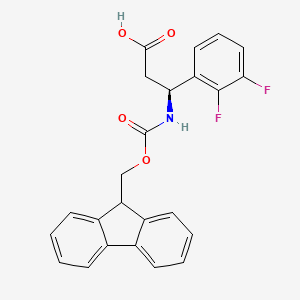


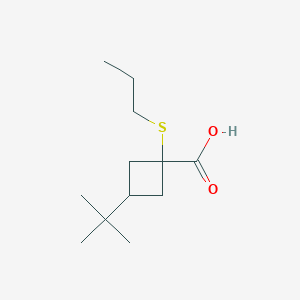

![1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13640234.png)
